molecular formula C12H12O3 B157353 7-Allylbicyclo(2.2.1)hept-5-ene-2,3-dicarboxylic anhydride CAS No. 10193-26-7

7-Allylbicyclo(2.2.1)hept-5-ene-2,3-dicarboxylic anhydride

Cat. No.: B157353
CAS No.: 10193-26-7
M. Wt: 204.22 g/mol
InChI Key: UAOSUOQUDOREIP-UHFFFAOYSA-N
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Description

7-Allylbicyclo(2.2.1)hept-5-ene-2,3-dicarboxylic anhydride: is a bicyclic anhydride compound with a unique structure that includes an allyl group. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Allylbicyclo(2.2.1)hept-5-ene-2,3-dicarboxylic anhydride typically involves a Diels-Alder reaction between cyclopentadiene and maleic anhydride, followed by allylation. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of high-purity starting materials and precise control of reaction parameters are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The allyl group allows for various substitution reactions, such as nucleophilic substitution with thiols or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Thiols, amines, often under mild conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of saturated bicyclic compounds.

    Substitution: Formation of allyl-substituted derivatives.

Scientific Research Applications

Chemistry: 7-Allylbicyclo(2.2.1)hept-5-ene-2,3-dicarboxylic anhydride is used as a building block for the synthesis of new materials, such as polymers and dendrimers. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology and Medicine: Its reactivity allows for the creation of complex molecular structures that can be used in medicinal chemistry.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique structure and reactivity make it suitable for various applications, including coatings, adhesives, and resins.

Mechanism of Action

The mechanism of action of 7-Allylbicyclo(2.2.1)hept-5-ene-2,3-dicarboxylic anhydride involves the formation of covalent bonds with target molecules. It reacts with nucleophiles, such as thiols and amines, which may be responsible for its biological activity. The compound’s reactivity is attributed to the strained bicyclic structure and the presence of the allyl group, which makes it a versatile intermediate in various chemical reactions.

Comparison with Similar Compounds

  • cis-5-Norbornene-endo-2,3-dicarboxylic anhydride
  • exo-3,6-Epoxy-1,2,3,6-tetrahydrophthalic anhydride
  • Methyl-5-norbornene-2,3-dicarboxylic anhydride

Comparison: 7-Allylbicyclo(2.2.1)hept-5-ene-2,3-dicarboxylic anhydride is unique due to the presence of the allyl group, which enhances its reactivity compared to other similar compounds. The allyl group allows for additional substitution reactions, making it a more versatile intermediate in organic synthesis. Additionally, the compound’s strained bicyclic structure contributes to its high reactivity, distinguishing it from other anhydrides with less strained ring systems .

Properties

CAS No.

10193-26-7

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

10-prop-2-enyl-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

InChI

InChI=1S/C12H12O3/c1-2-3-6-7-4-5-8(6)10-9(7)11(13)15-12(10)14/h2,4-10H,1,3H2

InChI Key

UAOSUOQUDOREIP-UHFFFAOYSA-N

SMILES

C=CCC1C2C=CC1C3C2C(=O)OC3=O

Canonical SMILES

C=CCC1C2C=CC1C3C2C(=O)OC3=O

10193-26-7

Origin of Product

United States

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